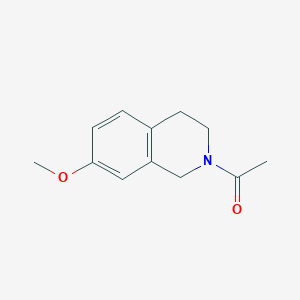
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is an organic compound with the molecular formula C13H16O2 It is a derivative of naphthalene, characterized by the presence of three methyl groups and two hydroxyl groups on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or a substituted naphthalene derivative.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be performed using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6,7-trimethyl-5,8-dihydronaphthalene-1,2-quinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,6-Trimethyl-1,2-dihydronaphthalene: Similar structure but lacks hydroxyl groups.
1,5,8-Trimethyl-1,2-dihydronaphthalene: Similar structure with different methyl group positions.
2,5,8-Trimethyl-1,2-dihydronaphthalene: Another isomer with different methyl group positions.
Uniqueness
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
4,6,7-trimethyl-5,8-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c1-7-4-10-9(3)6-12(14)13(15)11(10)5-8(7)2/h6,14-15H,4-5H2,1-3H3 |
InChI-Schlüssel |
YMTCFTMKYKMQCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC2=C(C1)C(=CC(=C2O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)




![[(5-Fluoroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11895910.png)
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)

![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)

